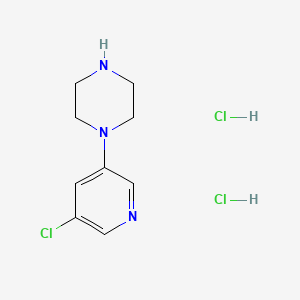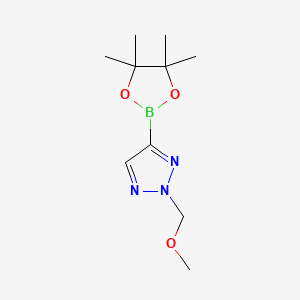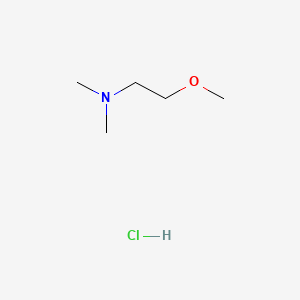
(2-Methoxyethyl)dimethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyethyl)dimethylamine hydrochloride is an organic compound with the molecular formula C5H14ClNO. It is a colorless to pale yellow liquid that is soluble in water and commonly used in various chemical reactions and industrial applications. This compound is a derivative of dimethylamine, where one of the hydrogen atoms is replaced by a 2-methoxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)dimethylamine hydrochloride typically involves the reaction of dimethylamine with 2-methoxyethanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by distillation and subsequent crystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of anhydrous conditions and controlled temperature is crucial to prevent side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyethyl)dimethylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: It can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under mild conditions to avoid over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted amines.
Oxidation Reactions: The major products are N-oxides.
Reduction Reactions: The major products are secondary amines.
Aplicaciones Científicas De Investigación
(2-Methoxyethyl)dimethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methoxyethyl)dimethylamine hydrochloride involves its interaction with various molecular targets. In biochemical assays, it acts as a nucleophile, participating in substitution reactions with electrophilic centers. The 2-methoxyethyl group enhances its solubility and reactivity, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
2-Methoxyethylamine: An amine with a 2-methoxyethyl group attached to the nitrogen atom.
Uniqueness
(2-Methoxyethyl)dimethylamine hydrochloride is unique due to the presence of both dimethylamine and 2-methoxyethyl functionalities. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for a wide range of applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C5H14ClNO |
|---|---|
Peso molecular |
139.62 g/mol |
Nombre IUPAC |
2-methoxy-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-6(2)4-5-7-3;/h4-5H2,1-3H3;1H |
Clave InChI |
NCEOFOLFZMWHKA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13493480.png)
![Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13493488.png)

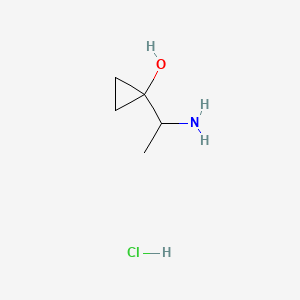

![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)
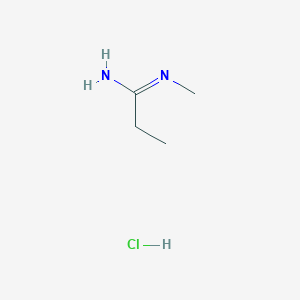
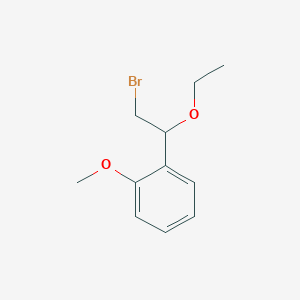
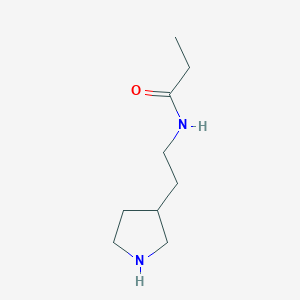
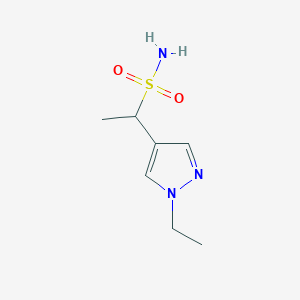
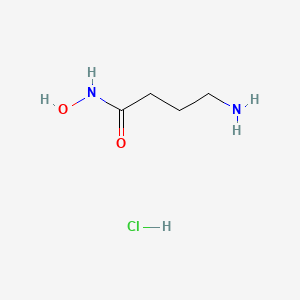
![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)
